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molecular formula C11H12O B8707738 2-Ethenyl-2,3-dihydro-1H-inden-2-ol CAS No. 155996-08-0

2-Ethenyl-2,3-dihydro-1H-inden-2-ol

Cat. No. B8707738
M. Wt: 160.21 g/mol
InChI Key: ZLCPGHPECKEQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129263B2

Procedure details

(The following representative procedure is taken from Ragan et al., Org. Process Res. Dev. 2003, 7, 155–160). 2-Vinyl-indan-2-ol (15.0 g, 93.6 mmol) was dissolved in 150 mL MeOH, cooled to −78° C., and treated with a stream of ozone generated from O2. The dark solution became lighter in color after ca. 15 min, and HPLC analysis indicated consumption of starting material. Oxygen was bubbled through the solution for 5 min, then a stream of nitrogen was bubbled through for 30 min. A slurry of NaHSO3 (19.5 g, 187 mmol) in 15 mL water was then added, and the mixture was allowed to gradually warm to room temperature. After 30 min, a starch-Kl strip tested negative for peroxides. The slurry was then heated to 60° C. for 30 min to complete formation of the bisulfite adduct. After cooling to room temperature and stirring for 2 h, the resulting solids were collected and rinsed with methanol (2×30 mL), to provide the desired product as a while powder (16.2 g, 61% yield from 2-indanone). Combustion analysis of this material indicated 56% purity (Anal. Calcd for C10H11SO5Na: C, 45.1; H, 4.2. Found: C, 25.2; H, 2.6). Recrystallization from 10 volumes of water provided analytically pure material in 47% recovery (8.01 g recrystallized from 80 mL water, isolated 3.75 g analytically pure 2):
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([C:3]1([OH:12])[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)=C.O=[O+][O-].O=O.OS([O-])=O.[Na+].S(=O)(O)[O-]>CO.O>[CH2:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:11][C:3]1=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(=C)C1(CC2=CC=CC=C2C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
19.5 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled through the solution for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a stream of nitrogen was bubbled through for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then heated to 60° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting solids were collected
WASH
Type
WASH
Details
rinsed with methanol (2×30 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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